1-(4-ALLYLPIPERAZINO)-2-(4-METHOXYPHENYL)-1-ETHANONE
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Overview
Description
1-(4-ALLYLPIPERAZINO)-2-(4-METHOXYPHENYL)-1-ETHANONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an allyl group and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(4-METHOXYPHENYL)-1-ETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Allyl Group: The allyl group can be introduced via nucleophilic substitution reactions using allyl halides.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through Friedel-Crafts acylation using methoxybenzene and an acyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-ALLYLPIPERAZINO)-2-(4-METHOXYPHENYL)-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(4-ALLYLPIPERAZINO)-2-(4-METHOXYPHENYL)-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(4-METHOXYPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the methoxyphenyl group can modulate the compound’s binding affinity and selectivity. The allyl group may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-ALLYLPIPERAZINO)-2-(4-HYDROXYPHENYL)-1-ETHANONE: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENYL)-1-ETHANONE: Contains a chloro group instead of a methoxy group.
Uniqueness
1-(4-ALLYLPIPERAZINO)-2-(4-METHOXYPHENYL)-1-ETHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and stability, while the allyl group provides additional reactivity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-8-17-9-11-18(12-10-17)16(19)13-14-4-6-15(20-2)7-5-14/h3-7H,1,8-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFTYGRNXQJFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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